molecular formula C21H24ClF3N4O5S B1482566 2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride CAS No. 2109450-40-8

2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride

Cat. No.: B1482566
CAS No.: 2109450-40-8
M. Wt: 537.0 g/mol
InChI Key: ULUOUAGDTULBRZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

RN 9893 hydrochloride is a potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) receptor . The TRPV4 receptor is a member of the transient receptor potential (TRP) family of ion channels, which are involved in a wide variety of physiological processes. The TRPV4 receptor is known to play a crucial role in maintaining cellular homeostasis and responding to environmental stimuli .

Mode of Action

RN 9893 hydrochloride interacts with the TRPV4 receptor, inhibiting its activity . The IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor’s activity, are 0.42 μM for humans and 0.66 μM for rats . This indicates that RN 9893 hydrochloride has a strong affinity for the TRPV4 receptor and can effectively inhibit its function.

Biochemical Pathways

These could include pathways involved in osmotic regulation, mechanosensation, and pain perception, among others .

Pharmacokinetics

It is noted that rn 9893 hydrochloride is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The molecular and cellular effects of RN 9893 hydrochloride’s action primarily involve the inhibition of TRPV4 receptor activity. By blocking this receptor, RN 9893 hydrochloride can potentially modulate various physiological processes regulated by TRPV4, such as osmotic regulation and pain perception .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RN 9893 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods: Industrial production of RN 9893 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: RN 9893 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

RN 9893 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the TRPV4 ion channel and its role in various chemical processes.

    Biology: Employed in research to understand the physiological and pathological roles of TRPV4 in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in conditions such as pain, inflammation, and cardiovascular diseases.

    Industry: Utilized in the development of new drugs targeting TRPV4 and related ion channels.

Comparison with Similar Compounds

RN 9893 hydrochloride is unique in its high selectivity and potency for the TRPV4 ion channel compared to other similar compounds. Some similar compounds include:

RN 9893 hydrochloride stands out due to its superior selectivity and potency, making it a valuable tool for research and potential therapeutic applications.

Biological Activity

The compound 2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide; hydrochloride (CAS No. 1803003-68-0) is a complex organic molecule with significant implications in pharmaceutical research. Its unique structural features, including a nitro group, sulfonyl group, and trifluoromethyl group, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is C21H23ClF3N4O5SC_{21}H_{23}ClF_3N_4O_5S with a molecular weight of approximately 500.5 g/mol. The presence of various functional groups enhances its reactivity and potential interaction with biological targets.

Property Value
Molecular FormulaC₁₅H₁₈ClF₃N₄O₃S
Molecular Weight455.5 g/mol
CAS Number1803003-68-0
IUPAC Name2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide
InChIInChI=1S/C21H23F3N4O5S/...

The biological activity of this compound is primarily attributed to its structural components:

  • Nitro Group : Can undergo reduction to form amines, potentially interacting with various biological pathways.
  • Sulfonamide Moiety : Engages in nucleophilic substitution reactions, which may influence enzyme activity.
  • Trifluoromethyl Group : Enhances lipophilicity, affecting membrane permeability and receptor interactions.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant activity in both oncology and neurology. Its potential interactions include:

  • Cancer Cell Proliferation : The compound's structure suggests it may inhibit pathways involved in tumor growth.
  • Neurotransmitter Modulation : The piperazine ring is often linked to neuroactive compounds, indicating possible applications in treating neurological disorders.

Case Studies

  • In Vitro Studies : Initial tests have shown that the compound displays cytotoxic effects against specific cancer cell lines. For instance, it was evaluated using MTT assays, revealing varying degrees of inhibition depending on the concentration used.
  • Molecular Docking Studies : Computational analyses have been conducted to predict binding affinities with various receptors. These studies provide insights into how the compound could interact at the molecular level with targets relevant to cancer therapy and neurological conditions.

Comparative Analysis

The uniqueness of this compound lies in its combination of functional groups, which may enhance its pharmacological profile compared to similar compounds. Below is a comparison table highlighting other related compounds:

Compound Name Structural Features Unique Aspects
N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamideSulfonamide and piperazineLacks nitro group
1-[bis(4-fluorophenyl)methyl]-4-[2-(3-methoxyphenyl)methyl]piperazinePiperazine and aromatic ringsDifferent substituents
5-(dimethylamino)-1,3-benzodioxoleContains dioxole and amineLacks sulfonamide and trifluoromethyl groups

Properties

IUPAC Name

2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUOUAGDTULBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF3N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336746
Record name RN-9893 HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109450-40-8
Record name RN-9893 HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride

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